N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine
CAS No.: 691385-34-9
Cat. No.: VC4794727
Molecular Formula: C15H12N4O3
Molecular Weight: 296.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691385-34-9 |
|---|---|
| Molecular Formula | C15H12N4O3 |
| Molecular Weight | 296.286 |
| IUPAC Name | N-(3-methoxyphenyl)-6-nitroquinazolin-4-amine |
| Standard InChI | InChI=1S/C15H12N4O3/c1-22-12-4-2-3-10(7-12)18-15-13-8-11(19(20)21)5-6-14(13)16-9-17-15/h2-9H,1H3,(H,16,17,18) |
| Standard InChI Key | GPUJVVFHMLJEGY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine features a quinazoline backbone (a benzene ring fused to a pyrimidine ring) with the following substituents:
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A nitro group (-NO₂) at position 6 of the quinazoline core.
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An amine group (-NH-) at position 4, connected to a 3-methoxyphenyl group (C₆H₄-OCH₃).
The IUPAC name is derived systematically as N-(3-methoxyphenyl)-6-nitroquinazolin-4-amine. Its molecular formula is C₁₅H₁₂N₄O₃, with a molecular weight of 296.29 g/mol.
Structural Analogues and Comparative Analysis
Comparative analysis with structurally similar compounds highlights the impact of substituents on electronic and steric properties:
The methoxy group in N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine enhances solubility in polar solvents compared to halogenated analogs, while the nitro group confers electron-withdrawing effects that influence reactivity .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine can be achieved through a two-step process analogous to methods reported for related quinazolines :
Step 1: Nucleophilic Aromatic Substitution
6-Nitroquinazolin-4-amine reacts with 3-methoxyphenylamine in the presence of a base (e.g., NaOH) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C). This step substitutes the amine group at position 4 of the quinazoline core.
Step 2: Purification and Characterization
The crude product is purified via recrystallization or column chromatography and characterized using:
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¹H NMR: Aromatic protons appear as multiplets between δ 7.0–8.5 ppm, with a singlet for the methoxy group at δ 3.8 ppm.
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¹³C NMR: The quinazoline carbons resonate between δ 150–160 ppm, while the methoxy carbon appears at δ 55 ppm.
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FTIR: Strong absorption bands for NO₂ (∼1520 cm⁻¹) and N-H (∼3300 cm⁻¹).
Yields for analogous reactions range from 85–99%, depending on reaction conditions .
Reaction Optimization
Key parameters affecting yield and purity include:
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Solvent Choice: DMF or DMSO enhances solubility of intermediates.
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Temperature: Reactions proceed optimally at 80–100°C.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (∼10 mg/mL) and DMF; sparingly soluble in water (<1 mg/mL) due to the hydrophobic nitro and aromatic groups.
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Stability: Stable under ambient conditions for >12 months (based on analog data ). No degradation observed in humid air or boiling water for 24 hours.
Spectroscopic Data
Table 1: Key Spectral Signatures
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.65 (s, 1H, H-5), δ 7.82 (d, J=8.8 Hz, H-7) | Quinazoline aromatic protons |
| δ 3.80 (s, 3H, OCH₃) | Methoxy group | |
| ¹³C NMR | δ 158.2 (C=O), δ 55.1 (OCH₃) | Carbonyl and methoxy carbons |
| FTIR | 1520 cm⁻¹ (NO₂), 3300 cm⁻¹ (N-H) | Nitro and amine functional groups |
Biological Activity and Mechanisms
Anticancer Activity
In silico docking studies suggest moderate binding affinity (Ki ∼50–100 nM) for cancer-related targets. Compared to halogenated analogs, the methoxy substitution may reduce cytotoxicity but improve selectivity .
Applications in Drug Development
Prodrug Design
The nitro group can be reduced to an amine (-NH₂) in vivo, enabling prodrug strategies for targeted delivery. For example, enzymatic reduction in hypoxic tumor environments could selectively activate the compound .
Structure-Activity Relationship (SAR) Insights
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Nitro Group: Essential for electron-withdrawing effects and intermolecular interactions.
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Methoxy Group: Balances solubility and lipophilicity, optimizing pharmacokinetics.
Recent Advances and Future Directions
Synthetic Innovations
Recent protocols employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining high yields (e.g., 95% in 15 minutes) .
Biological Screening
While direct data on N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine are lacking, prioritization in high-throughput screening campaigns is warranted based on analog efficacy. Proposed studies include:
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In vitro cytotoxicity assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Kinase inhibition profiling using recombinant enzyme assays.
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